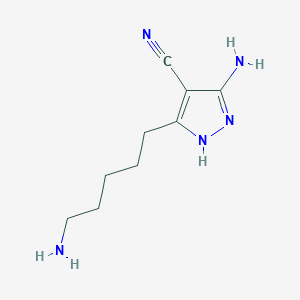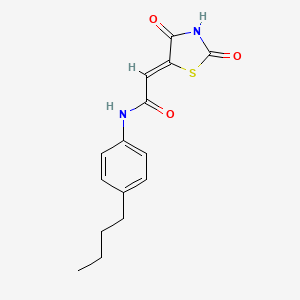
N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methoxy-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves reactions between amines and sulfonyl chlorides . For instance, 1-(3-chlorophenyl)piperazine can be synthesized through the reaction of diethanolamine with m-chloroaniline .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques such as IR, NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and varied. For instance, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be determined using various techniques. For example, the characterization of two polymorphic forms of tolfenamic acid was determined by X-ray diffraction methods .Scientific Research Applications
Organic Synthesis and Chemical Reactions
N-Chloro-N-methoxybenzenesulfonamide has been highlighted for its role as a reactive chlorinating agent. It has been used to chlorinate a variety of substrates including diketones, β-keto esters, phenols, anisoles, heteroarenes, and aromatic amines, yielding chlorinated products in good to high yields. This demonstrates its utility in the synthesis of chlorinated organic compounds, which are valuable in various chemical industries and research applications (Xiao-Qiu Pu et al., 2016).
Medicinal Chemistry and Drug Discovery
Synthesis of Metallophthalocyanines
Novel peripherally octa-substituted metallophthalocyanines have been synthesized using a related sulfonamide compound. These metallophthalocyanines have been characterized for their electrochemical and spectroelectrochemical properties, highlighting their potential in applications ranging from photodynamic therapy to materials science (H. Kantekin et al., 2015).
KN-93 Synthesis
A related compound has been utilized in the synthesis of KN-93, a selective inhibitor of Ca2+/Calmodulin-Dependent Protein Kinase II, demonstrating the role of sulfonamide derivatives in the development of biochemical research tools and potential therapeutic agents (Claudio Bruno et al., 2010).
Environmental Chemistry
Photodegradation Studies
Sulfonamide derivatives have been studied for their photodegradation under environmental conditions. For example, the photooxidation of 4-chloroaniline and a related sulfonamide to nitroso- and nitro-products has been explored, contributing to our understanding of the environmental fate of these compounds (G. Miller & D. Crosby, 1983).
Mechanism of Action
Target of Action
Similar compounds, such as tolfenamic acid, have been found to inhibit the biosynthesis of prostaglandins . This suggests that the compound may interact with enzymes involved in the prostaglandin synthesis pathway, such as cyclooxygenase (COX) enzymes .
Pharmacokinetics
Similar compounds such as tolfenamic acid have been found to be well absorbed and undergo extensive metabolism . The compound’s bioavailability would be influenced by factors such as its absorption rate, distribution in the body, metabolism, and excretion.
Safety and Hazards
properties
IUPAC Name |
N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-methoxy-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClNO4S/c1-13-10-16(8-9-17(13)23-3)25(21,22)20-12-18(2,24-4)14-6-5-7-15(19)11-14/h5-11,20H,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFRHKTYEDLKPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

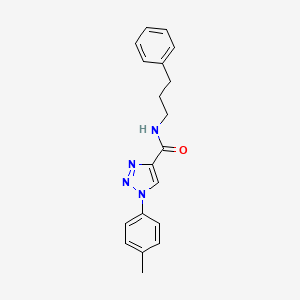
![2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2826192.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2826193.png)
![2,6-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2826194.png)
![5-Chloro-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]pyrimidin-2-amine](/img/structure/B2826197.png)

![N-[(6-Chloro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)methyl]prop-2-enamide](/img/structure/B2826200.png)
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2826204.png)
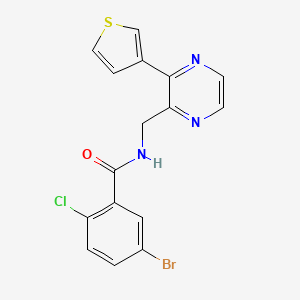
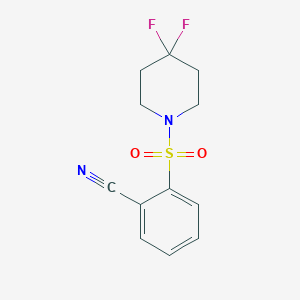
![N-(furan-2-ylmethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B2826208.png)
![3-(1-(3,5-dimethylisoxazole-4-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2826210.png)
